molecular formula C21H16N2O2 B12874755 [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-40-2

[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B12874755
CAS No.: 70598-40-2
M. Wt: 328.4 g/mol
InChI Key: HKKWTHKBRQQKRK-UHFFFAOYSA-N
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Description

[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a pyrazole ring, making it a complex and interesting molecule for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves multi-step reactions One common method includes the condensation of naphthalene-2-carbaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and reduce reaction time. The purification process often involves crystallization or chromatography techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry: In the industrial sector, the compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s anticancer activity could be due to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

    [3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid: Similar structure but with the naphthalene ring attached at a different position.

    [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-5-yl]acetic acid: Similar structure but with the pyrazole ring substituted at a different position.

    [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

Uniqueness: The unique structural arrangement of [3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, particularly the position of the naphthalene and pyrazole rings, contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

70598-40-2

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C21H16N2O2/c24-20(25)13-18-14-23(19-8-2-1-3-9-19)22-21(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-12,14H,13H2,(H,24,25)

InChI Key

HKKWTHKBRQQKRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CC(=O)O

Origin of Product

United States

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